REACTION_CXSMILES
|
[C:1]1([CH:7]([CH3:11])[CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[C:19](OC(=O)C)(=[O:21])[CH3:20].Cl>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[C:19]([O:10][CH2:9][CH2:8][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:11])(=[O:21])[CH3:20]
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Name
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|
Quantity
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150 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(CCO)C
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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122.4 g
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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1 g
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Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a four-necked flask provided with a stirring means
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Type
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CUSTOM
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Details
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The mixture was reacted for 4 hours while temperature
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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being maintained at 40°-50° C
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
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extracted
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Type
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WASH
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Details
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The resulting organic layer was washed with 1N hydrochloric acid, water, 5% sodium bicarbonate aqueous solution ad water in the order
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Type
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CONCENTRATION
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Details
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The thus-obtained organic layer was concentrated under a reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)OCCC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |